3-Chloro-5-nitropicolinonitrile
Overview
Description
3-Chloro-5-nitropicolinonitrile is an organic compound with the molecular formula C6H2ClN3O2 It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the third position and a nitro group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitropicolinonitrile typically involves the nitration of 3-chloropicolinonitrile. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors with precise temperature and pressure control. The product is then purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used along with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Formation of 3-amino-5-nitropicolinonitrile or 3-thio-5-nitropicolinonitrile.
Reduction: Formation of 3-chloro-5-aminopicolinonitrile.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Scientific Research Applications
3-Chloro-5-nitropicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitropicolinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-cyano-5-nitropyridine
- 3-Chloro-5-nitropyridine-2-carbonitrile
Comparison
3-Chloro-5-nitropicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution and reduction reactions, making it valuable for specific applications in synthesis and research.
Biological Activity
3-Chloro-5-nitropicolinonitrile is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.
This compound is a nitropyridine derivative characterized by the presence of a chlorine atom and a nitrile group. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves nitration and chlorination reactions on pyridine derivatives. One efficient method includes the use of chlorination agents followed by nitration under controlled conditions, ensuring high yields and purity of the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. This inhibition results in decreased production of pro-inflammatory cytokines such as IL-1β, suggesting potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in a dose-dependent manner, particularly in leukemia and breast cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the University of Minho assessed the antimicrobial properties of several nitropyridine derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Inflammation Model : In an animal model of sepsis, administration of this compound significantly reduced mortality rates and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for managing septic shock .
Research Findings Summary Table
Properties
IUPAC Name |
3-chloro-5-nitropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYPZNSCPXMRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619252 | |
Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488713-30-0 | |
Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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